molecular formula C20H14N8 B5225341 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole)

5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole)

Cat. No. B5225341
M. Wt: 366.4 g/mol
InChI Key: QMBXMSHDNGQIME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole), also known as PPT, is a heterocyclic compound that has gained significant attention in the field of chemistry and pharmacology due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood. However, it has been proposed that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may act as a DNA intercalator, disrupting the structure of DNA and inhibiting cell proliferation. 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has also been shown to modulate the activity of certain enzymes and proteins, suggesting that it may have a broader range of biological activities.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has a range of biochemical and physiological effects. In vitro studies have demonstrated that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can induce apoptosis in cancer cells and modulate the activity of immune cells. In vivo studies have shown that 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) can inhibit tumor growth and modulate the immune response in animal models.

Advantages and Limitations for Lab Experiments

5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a range of potential applications in various fields. However, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) also has some limitations. It is relatively insoluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole). One area of interest is the development of new methods for the synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds. Another area of interest is the investigation of the mechanism of action of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and its potential as a therapeutic agent. Additionally, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) may have potential applications in the development of new materials and catalysts. Further research is needed to fully explore the potential of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) and related compounds.

Synthesis Methods

The synthesis of 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) involves the reaction of 1-phenyl-1H-tetrazole with 1,4-dibromobenzene in the presence of a palladium catalyst. The reaction yields 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) as a white powder, which can be purified through recrystallization. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential applications in various scientific research fields, including materials science, organic chemistry, and pharmacology. In materials science, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a building block for the synthesis of metal-organic frameworks and other complex materials. In organic chemistry, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been used as a ligand in catalytic reactions. In pharmacology, 5,5'-(1,4-phenylene)bis(1-phenyl-1H-tetrazole) has been studied for its potential as an anticancer agent and as a modulator of the immune system.

properties

IUPAC Name

1-phenyl-5-[4-(1-phenyltetrazol-5-yl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N8/c1-3-7-17(8-4-1)27-19(21-23-25-27)15-11-13-16(14-12-15)20-22-24-26-28(20)18-9-5-2-6-10-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBXMSHDNGQIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)C4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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